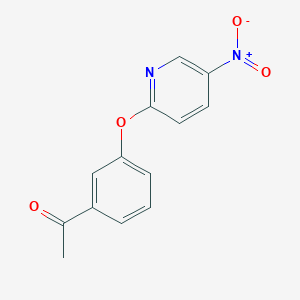
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . This compound is characterized by the presence of a nitropyridine group attached to a phenyl ring through an ether linkage, with an ethanone group at the para position of the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone typically involves the reaction of 5-nitropyridin-2-ol with 3-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ethanone group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups at the nitro position.
Wissenschaftliche Forschungsanwendungen
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone can be compared with other similar compounds such as:
1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 3-position of the pyridine ring instead of the 5-position.
1-{3-[(4-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 4-position of the pyridine ring.
1-{3-[(2-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 2-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H10N2O4 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
1-[3-(5-nitropyridin-2-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C13H10N2O4/c1-9(16)10-3-2-4-12(7-10)19-13-6-5-11(8-14-13)15(17)18/h2-8H,1H3 |
InChI-Schlüssel |
YXSYMWKWCAOQOO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















